2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride
Overview
Description
2-(3,5-Dichlorophenyl)-2-(ethylamino)acetic acid hydrochloride, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in humans and animals. It is a white crystalline powder that is soluble in water and ethanol. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to other drugs such as diclofenac and indomethacin.
Scientific Research Applications
Improved Synthesis Methods
- Synthesis of Clopidogrel Sulfate : A study highlighted an improved synthesis pathway for Clopidogrel, starting from related chemical structures. This pathway offers advantages like high yield and good quality, indicating the potential for industrial application (Hu Jia-peng, 2012).
Antimicrobial Applications
- Antimicrobial Activities of Quinazolines : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar chemical structures were synthesized and evaluated for their antimicrobial activities, showing good activity against standard drugs. This suggests potential applications in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).
Metabolic Studies
- In Vivo Metabolism Study : Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several metabolites, offering insights into metabolic pathways that could be relevant for related compounds (T. Kanamori et al., 2002).
Molecular Structure and Properties
- Crystal Structure Analysis : The crystal structure and molecular conformation of compounds closely related to the query chemical have been studied, providing insights into their potential applications in material science and pharmaceuticals (R. Butcher et al., 2007).
Polymer and Material Science
- Hyperbranched Aromatic Polyimides : Research into the preparation and properties of hyperbranched aromatic polyimides from related chemical structures highlights their solubility and potential applications in advanced materials (Kazuhiro Yamanaka et al., 2000).
Fluorescent Properties
- Fluorescent Property Evaluation : The synthesis and evaluation of 1,3,5-triaryl-2-pyrazolines, from related chemical precursors, for their fluorescent properties suggest applications in optical materials and sensors (A. Hasan et al., 2011).
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(ethylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-2-13-9(10(14)15)6-3-7(11)5-8(12)4-6;/h3-5,9,13H,2H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTWXOYRQRZBKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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